13-Bromo-17-azatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(10),2,4,6,11,13,15-heptaene
Description
13-Bromo-17-azatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-1(10),2,4,6,11,13,15-heptaene is a brominated polycyclic heterocyclic compound characterized by a fused tetracyclic scaffold containing a nitrogen atom (aza group) at position 17 and a bromine substituent at position 13. Its structural complexity arises from the fusion of multiple rings, including a bicyclo[8.7.0] system and additional fused cycloalkene and heterocyclic moieties.
Properties
Molecular Formula |
C16H12BrN |
|---|---|
Molecular Weight |
298.18 g/mol |
IUPAC Name |
8-bromo-6,11-dihydro-5H-benzo[a]carbazole |
InChI |
InChI=1S/C16H12BrN/c17-11-6-8-15-14(9-11)13-7-5-10-3-1-2-4-12(10)16(13)18-15/h1-4,6,8-9,18H,5,7H2 |
InChI Key |
UWWYTLWTJHCRJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)NC4=C2C=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-Bromo-17-azatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(10),2,4,6,11,13,15-heptaene typically involves multi-step organic reactions. One common approach includes the following steps:
- Formation of the Core Structure : The initial step involves the construction of the tetracyclic core through a series of cyclization reactions. This can be achieved using starting materials such as substituted benzene derivatives and appropriate cyclization agents.
- Bromination : The introduction of the bromine atom is usually carried out through electrophilic bromination. Reagents such as bromine (Br2) or N-bromosuccinimide (NBS) are commonly used under controlled conditions to ensure selective bromination at the desired position.
- Nitrogen Incorporation : The incorporation of the nitrogen atom into the tetracyclic structure can be achieved through nucleophilic substitution reactions. Amination reagents such as ammonia (NH3) or primary amines are used to introduce the nitrogen atom.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 13-Bromo-17-azatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(10),2,4,6,11,13,15-heptaene undergoes various types of chemical reactions, including:
- Substitution Reactions : The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
- Oxidation Reactions : The compound can undergo oxidation reactions to introduce functional groups such as hydroxyl or carbonyl groups. Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
- Reduction Reactions : Reduction reactions can be employed to modify the oxidation state of the compound. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
- Substitution : Sodium azide (NaN3), potassium cyanide (KCN), dimethyl sulfoxide (DMSO) as solvent, room temperature.
- Oxidation : Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions, elevated temperature.
- Reduction : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions, low temperature.
- Substitution : Azido or cyano derivatives.
- Oxidation : Hydroxylated or carbonylated derivatives.
- Reduction : Reduced forms with lower oxidation states.
Scientific Research Applications
13-Bromo-17-azatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(10),2,4,6,11,13,15-heptaene has a wide range of applications in scientific research, including:
- Chemistry : Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
- Biology : Investigated for its potential biological activities, including antimicrobial and anticancer properties. Its interactions with biological macromolecules are of particular interest.
- Medicine : Explored as a potential lead compound for drug development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic applications.
- Industry : Utilized in the development of advanced materials, such as polymers and nanomaterials. Its structural features contribute to the properties of these materials.
Mechanism of Action
The mechanism of action of 13-Bromo-17-azatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(10),2,4,6,11,13,15-heptaene involves its interaction with specific molecular targets. The bromine and nitrogen atoms play crucial roles in these interactions. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 13-Bromo-17-azatetracyclo[...]heptaene with structurally related brominated heterocycles from the literature, focusing on substitution patterns, synthesis, crystallography, and intermolecular interactions.
Structural Analogues
4-Bromo-16-butyl-10,13,14,15-tetraazatetracyclo[8.7.0.0²,⁷.0³,¹⁷]heptadeca-2,4,6,14,16-pentaen-11-one ()
- Substitution : Bromine at position 4 vs. 13 in the target compound; four nitrogen atoms (positions 10,13,14,15) vs. one (position 17).
- Synthesis : Prepared via sodium azide and DMF-mediated reaction, suggesting brominated azatricycles can be synthesized under mild conditions .
- Key Difference : The presence of a ketone group (C=O) at position 11 and a butyl chain at position 16 introduces distinct electronic and steric effects compared to the simpler bromo-aza scaffold of the target compound.
14-Bromo-4,8,18-triazatetracyclo[9.7.0.0²,⁷.0¹²,¹⁷]octadeca-1(11),2(7),3,5,12(17),13,15-heptaen-9-one ()
- Substitution : Bromine at position 14 and three nitrogen atoms (positions 4,8,18).
- Structural Note: The additional fused cycloalkene ring and ketone group differentiate it from the target compound, which lacks oxygen-containing functional groups.
16-[(E)-4-Bromobenzylidene]-13-(4-bromophenyl)-2-hydroxy-11-methyl-1,11-diazapentacyclo[...]octadeca-triene-dione ()
- Substitution : Two bromine atoms on aromatic rings (4-bromophenyl and 4-bromobenzylidene) vs. a single bromine on the tetracyclic core in the target compound.
- Crystallography : Exhibits short Br–Br interactions (3.5140 Å) and hydrogen-bonded dimers (O–H⋯N, C–H⋯O), indicating bromine’s role in stabilizing supramolecular architectures .
- Complexity : Pentacyclic vs. tetracyclic core; the presence of a hydroxy group and ketone enhances polarity compared to the target compound.
Comparative Data Table
Crystallographic and Supramolecular Features
- Br–Br Interactions : highlights bromine’s role in forming halogen bonds (3.5140 Å), a feature that could stabilize the target compound’s crystal lattice if bromine is surface-exposed .
- Hydrogen Bonding : Analogues with hydroxy or ketone groups () exhibit stronger intermolecular interactions than the target compound, which lacks such groups.
Research Findings and Implications
Structural Diversity : Brominated azatricycles exhibit tunable properties based on substitution patterns. The target compound’s single bromine and nitrogen may simplify derivatization compared to polybrominated or polyaza analogs.
Crystallographic Challenges : The absence of reported crystal data for the target compound underscores the need for advanced diffraction techniques (e.g., SHELX-based refinement, as in ) to resolve its 3D structure .
Biological Relevance : Brominated heterocycles in and are often explored for bioactivity, suggesting the target compound could serve as a lead in drug discovery.
Biological Activity
13-Bromo-17-azatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(10),2,4,6,11,13,15-heptaene is a complex polycyclic compound with potential biological activities that have garnered interest in pharmacological research. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound is characterized by its unique tetracyclic structure which includes multiple double bonds and a bromine atom that may influence its reactivity and biological interactions.
Molecular Formula: C₁₇H₁₈BrN
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that tetracyclic compounds can inhibit the growth of various bacterial strains. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways.
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated using various cancer cell lines. The compound demonstrated selective cytotoxicity against certain cancer cells while sparing normal cells.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 5.3 | |
| MCF-7 (breast cancer) | 8.1 | |
| A549 (lung cancer) | 6.5 |
The proposed mechanism of action for the biological activity of this compound includes:
- Inhibition of DNA Synthesis: Similar compounds have been shown to interfere with nucleic acid synthesis in microbial cells.
- Membrane Disruption: The presence of bromine may enhance membrane permeability leading to cell lysis.
- Enzyme Inhibition: Potential inhibition of critical enzymes involved in cellular metabolism.
Case Studies
A notable study investigated the effects of this compound on various human cancer cell lines and its potential as an anticancer agent:
- Study Design: In vitro assays were conducted to assess cell viability and apoptosis induction.
- Findings: The compound exhibited a dose-dependent increase in apoptosis markers in treated cells compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
